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Compound Name: Fluoroacetaldehyde

Cat. No.: B075747 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermochemical

properties of fluoroacetaldehyde and its key isomers: 2-fluoroethenol and 1-fluorooxirane.

Understanding the thermodynamic stability and properties of these organofluorine compounds

is crucial for their application in medicinal chemistry and materials science, where fluorine

substitution is a key strategy for modulating molecular properties. This document summarizes

the most recent and accurate computational data, details the methodologies for obtaining these

values, and presents a visual representation of the isomeric landscape.

Core Thermochemical Data
The following table summarizes the key thermochemical properties for the C₂H₃FO isomers at

standard conditions (298.15 K and 1 atm). These values have been determined through high-

level ab initio computational chemistry methods, providing a reliable basis for understanding

the relative stabilities and reactivities of these compounds.
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Isomer
IUPAC
Name

Structure

Standard
Enthalpy of
Formation
(ΔfH°₂₉₈)
(kcal/mol)

Standard
Molar
Entropy
(S°₂₉₈)
(cal/mol·K)

Heat
Capacity
(Cp₂₉₈)
(cal/mol·K)

Fluoroacetald

ehyde

2-

Fluoroethanal
CH₂FCHO -83.16 68.35 15.35

2-

Fluoroethenol

(Z)-2-

Fluoroethen-

1-ol

CH(F)=CHO

H
-71.21 67.89 15.65

1-

Fluorooxirane

2-

Fluorooxirane
c-CHFOCH₂ -48.19 67.14 14.93

Data sourced from computational studies by Purnell and Bozzelli.[1]

Experimental and Computational Protocols
The thermochemical data presented in this guide are derived from sophisticated computational

chemistry protocols designed to achieve high accuracy. The primary methods employed are the

Complete Basis Set (CBS-QB3) and Gaussian-n (G3 and G4) composite procedures, as well

as the Weizmann-1 (W1U) theory. These methods systematically approximate the results of a

high-level quantum mechanical calculation by a series of smaller, more manageable

calculations.

CBS-QB3 Protocol
The CBS-QB3 method is a composite approach that involves the following key steps:

Geometry Optimization: The molecular geometry is optimized at the B3LYP/6-311G(2d,d,p)

level of theory.

Frequency Calculation: Vibrational frequencies are calculated at the same B3LYP level to

determine the zero-point vibrational energy (ZPE) and thermal corrections. The ZPE is

typically scaled by a factor of 0.99.
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Single-Point Energy Calculations: A series of single-point energy calculations are performed

at higher levels of theory and with larger basis sets, including CCSD(T)/6-31+G(d'),

MP4SDQ/6-31+G(d,p), and MP2/6-311+G(2df,2p).

Extrapolation to the Complete Basis Set Limit: The energies from the MP2 calculations are

extrapolated to the complete basis set limit to obtain a more accurate electronic energy.

Final Energy Calculation: The final CBS-QB3 energy is a composite of the extrapolated

energy and corrections from the higher-level calculations.

G3(MP2)//B3LYP Protocol
The G3(MP2)//B3LYP method is a variation of the Gaussian-3 theory that offers a good

balance of accuracy and computational cost. The protocol consists of:

Geometry and Zero-Point Energy: The molecular geometry is optimized, and vibrational

frequencies are calculated using the B3LYP density functional with the 6-31G(d) basis set.

Series of Single-Point Energy Calculations: A sequence of single-point energy calculations is

performed at various levels of theory and with different basis sets to approximate the energy

at a very high level. These include QCISD(T)/6-31G(d), MP4/6-31+G(d), MP4/6-31G(2df,p),

and MP2(Full)/G3Large.

Higher-Level Correction (HLC): An empirical higher-level correction is added to the final

energy to account for remaining basis set and correlation effects.

These computational protocols have been extensively benchmarked and are considered to

provide thermochemical data with "chemical accuracy," typically within 1-2 kcal/mol of

experimental values.

Isomer Energy Landscape
The relative stabilities of the fluoroacetaldehyde isomers are critical for understanding their

potential for interconversion and their roles in chemical reactions. The following diagram,

generated using the DOT language, illustrates the energetic relationship between the three

isomers based on their standard enthalpies of formation.
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Fluoroacetaldehyde
(CH₂FCHO)

ΔfH° = -83.16 kcal/mol

2-Fluoroethenol
(CH(F)=CHOH)

ΔfH° = -71.21 kcal/mol

Isomerization
ΔΔfH° = +11.95 kcal/mol

1-Fluorooxirane
(c-CHFOCH₂)

ΔfH° = -48.19 kcal/mol

Isomerization
ΔΔfH° = +34.97 kcal/mol

Isomerization
ΔΔfH° = +23.02 kcal/mol

Click to download full resolution via product page

Relative enthalpies of formation for fluoroacetaldehyde isomers.

This diagram clearly shows that fluoroacetaldehyde is the most thermodynamically stable

isomer, followed by 2-fluoroethenol and then 1-fluorooxirane, which is significantly less stable.

These energy differences are crucial for predicting equilibrium concentrations and the feasibility

of isomerization reactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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